2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Catalog No.
S2830905
CAS No.
1394929-84-0
M.F
C20H17NO3
M. Wt
319.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}ph...

CAS Number

1394929-84-0

Product Name

2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

IUPAC Name

2-methoxy-6-[(4-phenoxyphenyl)iminomethyl]phenol

Molecular Formula

C20H17NO3

Molecular Weight

319.36

InChI

InChI=1S/C20H17NO3/c1-23-19-9-5-6-15(20(19)22)14-21-16-10-12-18(13-11-16)24-17-7-3-2-4-8-17/h2-14,22H,1H3

InChI Key

HOVBKPPEZYAQHB-KGENOOAVSA-N

SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3

solubility

not available
  • Analog of Resveratrol: The core structure of 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol bears some resemblance to resveratrol, a naturally occurring stilbene molecule with various reported biological activities . Research into this compound might explore whether it mimics any of the properties of resveratrol, such as its potential antioxidant or sirtuin-activating effects.
  • Organic Synthesis: The presence of functional groups like methoxy and imine suggests the molecule could be of interest in organic synthesis as a reactant or intermediate. Scientific literature might describe its use in the creation of more complex molecules. You can find suppliers of 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol for research purposes, indicating potential applications in organic chemistry [Key Organics - 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol]().

2-Methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is an organic compound characterized by its unique structure, which includes a methoxy group at the 2-position and an imine linkage at the 6-position. The compound belongs to the class of Schiff bases, which are formed through the condensation of primary amines with aldehydes or ketones. This particular compound features a phenolic ring and exhibits a planar conjugated system, which is significant for its chemical properties and potential biological activities .

, including:

  • Oxidation: It can be oxidized to form quinone derivatives, which are important in organic synthesis and biological processes.
  • Reduction: The imine group can be reduced to yield the corresponding amine.
  • Substitution: The phenolic position allows for substitution reactions, enabling further functionalization of the molecule.

Additionally, 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol can complex with metal ions, forming metal complexes with diverse coordination geometries, enhancing its utility in coordination chemistry.

Research indicates that this compound possesses noteworthy biological activities. Its antibacterial and antioxidant properties are attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. This chelation can also interfere with the formation of reactive oxygen species, contributing to its antioxidant effects . Furthermore, studies suggest potential applications in cancer research due to its ability to inhibit the growth of certain cancer cell lines.

The synthesis of 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol typically involves a one-pot condensation reaction between o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 4-phenoxyaniline. This reaction is usually conducted in solvents like methanol or ethanol under mild conditions at room temperature. The product precipitates out of the solution, facilitating easy isolation and purification .

Synthetic Route Overview

  • Reactants: o-Vanillin and 4-phenoxyaniline.
  • Solvent: Methanol or ethanol.
  • Conditions: Mild temperature (room temperature).
  • Outcome: Formation of 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol.

The applications of 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol span several fields:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
  • Coordination Chemistry: Used in the formation of metal complexes for various applications in catalysis and materials science .

Several compounds share structural similarities with 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. Notable examples include:

  • 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar structure but differs in substituents on the phenyl ring.
  • Schiff Bases Derived from Phenolic Compounds: These compounds often exhibit similar reactivity and biological activities but may lack specific functional groups that enhance their properties.

Comparison Table

Compound NameUnique Features
2-Methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenolContains a phenoxy group enhancing stability
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenolLacks phenoxy group; different biological activity
General Schiff BasesVarying substituents lead to diverse properties

The uniqueness of 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol lies in its combination of functional groups (methoxy and phenoxy), which contribute to its distinct chemical behavior and potential applications in medicinal chemistry and materials science .

XLogP3

4.4

Dates

Last modified: 04-14-2024

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